6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(iodomethyl)-5,8-dioxaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c9-4-7-5-10-6-8(11-7)2-1-3-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHNZBFHMSESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCC(O2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Chemical Reactivity and Transformational Chemistry of 6 Iodomethyl 5,8 Dioxaspiro 3.5 Nonane
Nucleophilic Displacement Reactions at the Iodomethyl Center
The primary carbon-iodine bond in 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane is the principal site for nucleophilic attack. The iodide ion is an excellent leaving group, facilitating substitution reactions with a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of a new bond with inversion of configuration at the carbon center.
A variety of nucleophiles can be employed to displace the iodide, offering a gateway to a diverse array of functionalized spiro[3.5]nonane derivatives. Common nucleophiles include alkoxides, thiolates, cyanides, azides, and carbanions. The efficiency of these reactions is influenced by standard factors such as the solvent, temperature, and the nature of the nucleophile. For instance, the Finkelstein reaction, which involves the exchange of one halogen for another, can be used to introduce other halides if desired. wikipedia.org
Table 1: Representative Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Product Type |
| Azide | Sodium Azide (NaN(_3)) | 6-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane |
| Cyanide | Sodium Cyanide (NaCN) | 6-(Cyanomethyl)-5,8-dioxaspiro[3.5]nonane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthiomethyl)-5,8-dioxaspiro[3.5]nonane |
| Alkoxide | Sodium Methoxide (NaOMe) | 6-(Methoxymethyl)-5,8-dioxaspiro[3.5]nonane |
| Malonate | Diethyl Malonate | Diethyl 2-((5,8-dioxaspiro[3.5]nonan-6-yl)methyl)malonate |
Radical Chemistry and Carbocationic Rearrangements Involving the Spirocyclic System
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis to generate a primary alkyl radical. This radical intermediate can participate in various transformations, such as radical cyclizations or intermolecular additions to unsaturated systems. For instance, a domino radical bicyclization process could potentially lead to the formation of complex polycyclic systems. nih.gov
Carbocationic rearrangements are also a possibility, particularly under conditions that favor the formation of a carbocation at the methylene center, such as treatment with a Lewis acid. pharmaguideline.comuregina.calibretexts.orglibretexts.org While a primary carbocation is inherently unstable, it could potentially rearrange to a more stable carbocation through a hydride or alkyl shift. pharmaguideline.comlibretexts.orglibretexts.org However, significant rearrangement of the spirocyclic core itself would likely require more forcing conditions and may be less predictable. nih.gov
Transformations of the Dioxaspiro[3.5]nonane Ring System
The 5,8-dioxaspiro[3.5]nonane ring system, a spiroketal, is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions. The acid-catalyzed hydrolysis would cleave the ketal, leading to the formation of a diol and a ketone. The specific products would be 1,1-bis(hydroxymethyl)cyclobutane and formaldehyde.
This reactivity can be exploited for deprotection strategies in multi-step syntheses where the spiroketal moiety is used as a protecting group for a diol. The stability of the spiroketal can be influenced by substituents on the ring system, but in the case of this compound, the primary determinant of ring stability is the pH of the reaction medium.
Elaboration of the this compound Core into Complex Architectures
The reactivity of the iodomethyl group makes this compound a valuable building block for the synthesis of more complex molecules. Both carbon-carbon and carbon-heteroatom bond-forming reactions can be employed to extend the molecular framework.
Carbon-Carbon Bond Forming Reactions
The iodomethyl group is a suitable electrophile for a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.
Coupling with Organometallic Reagents: Reagents such as organocuprates (Gilman reagents) can react with the primary iodide to form a new carbon-carbon bond. chemistry.coach Similarly, palladium-catalyzed cross-coupling reactions, like the Suzuki or Negishi couplings, could potentially be employed, although these are more common with aryl or vinyl halides. illinois.edu
Reaction with Enolates: Alkylation of enolates derived from ketones, esters, or other carbonyl compounds with this compound provides a straightforward method for introducing the spirocyclic motif into other molecules.
Radical-mediated C-C bond formation: The alkyl radical generated from the iodomethyl group can be trapped by electron-deficient alkenes in a Giese reaction or participate in other radical-based carbon-carbon bond-forming cascades. acs.org
Table 2: Examples of Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagent/Catalyst | Product Class |
| Gilman Coupling | Lithium dimethylcuprate (LiCu(CH(_3))(_2)) | 6-Ethyl-5,8-dioxaspiro[3.5]nonane |
| Malonic Ester Synthesis | Diethyl malonate, base | Substituted malonic ester |
| Suzuki Coupling | Alkylborane, Pd catalyst, base | Alkylated spirocycle |
| Nickel/Photoredox Coupling | Nickel catalyst, photocatalyst | Cross-coupled product with another alkyl halide |
Heteroatom-Incorporating Transformations
The facile displacement of the iodide allows for the introduction of various heteroatoms, providing access to a wide range of functionalized derivatives.
Nitrogen Nucleophiles: Amines, amides, and azides can react to form the corresponding nitrogen-containing compounds. For example, reaction with sodium azide followed by reduction provides the corresponding aminomethyl derivative.
Oxygen Nucleophiles: As mentioned in the nucleophilic displacement section, alkoxides and carboxylates can be used to form ethers and esters, respectively.
Sulfur Nucleophiles: Thiolates and thiourea are effective nucleophiles for the synthesis of thioethers and isothiocyanates.
Phosphorus Nucleophiles: Trialkyl phosphites can react via the Arbuzov reaction to yield phosphonates, which are valuable intermediates for Horner-Wadsworth-Emmons olefination reactions.
These transformations highlight the utility of this compound as a versatile synthetic intermediate, enabling the introduction of the unique three-dimensional spiroketal motif into a variety of molecular scaffolds.
Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure for 6 Iodomethyl 5,8 Dioxaspiro 3.5 Nonane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Specific ¹H and ¹³C NMR data for 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane are not available in the public domain.
Proton (¹H) NMR Spectroscopic Analysis
Detailed experimental ¹H NMR data, including chemical shifts, multiplicity, and coupling constants for this compound, have not been reported.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The characteristic ¹³C NMR chemical shifts for the carbon atoms in this compound are not documented in available literature.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
There are no published studies detailing the use of advanced 2D NMR techniques to elucidate the full proton-proton and proton-carbon correlation network for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
A documented IR spectrum for this compound, which would reveal its characteristic functional group absorptions, is not available.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight
While the molecular weight of this compound is known to be 268.09 g/mol , specific high-resolution mass spectrometry data confirming its elemental composition is not reported in the reviewed sources.
X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry
There is no evidence of single-crystal X-ray diffraction studies having been performed on this compound. Consequently, precise bond lengths, bond angles, and the definitive solid-state conformation and stereochemistry remain undetermined.
Computational and Theoretical Studies on 6 Iodomethyl 5,8 Dioxaspiro 3.5 Nonane
Conformational Landscapes and Stereochemical Preferences
A thorough understanding of the conformational landscapes and stereochemical preferences of 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane is not available in the current scientific literature. Conformational analysis is crucial for understanding how the molecule's three-dimensional shape influences its physical and chemical properties. Determining the most stable conformers and the energy barriers between them would require specific computational studies, which have not yet been published.
Mechanistic Insights into Reactivity and Selectivity via Computational Modeling
Computational modeling to provide mechanistic insights into the reactivity and selectivity of this compound has not been reported. Such studies are essential for predicting how the molecule will behave in chemical reactions, identifying the most likely reaction pathways, and understanding the factors that control the formation of specific products. The absence of this research means that the reactivity of this compound can only be inferred from general chemical principles rather than specific computational evidence.
Molecular Dynamics Simulations and Energetic Profiles
No molecular dynamics simulations or detailed energetic profiles for this compound have been found in the public domain. Molecular dynamics simulations are used to study the dynamic behavior of molecules over time, providing information on their flexibility, interactions with other molecules, and the thermodynamics of various processes. The energetic profiles, which map the energy of the molecule as a function of its geometry, are also currently unknown.
Pioneering Applications of 6 Iodomethyl 5,8 Dioxaspiro 3.5 Nonane in Advanced Organic Synthesis
Utilization as a Versatile Synthon in Complex Molecule Construction
The utility of 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane as a synthon lies in the strategic placement of the iodomethyl group on the spirocyclic framework. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 5,8-dioxaspiro[3.5]nonane moiety into a wide range of molecular scaffolds.
Table 1: Potential Nucleophilic Substitution Reactions with this compound
| Nucleophile | Resulting Functional Group | Potential Application |
| R-O⁻ (Alkoxide) | Ether | Linker in complex natural product analogues |
| R-S⁻ (Thiolate) | Thioether | Introduction of sulfur-containing functionalities |
| N₃⁻ (Azide) | Azide | Precursor for amines via reduction or click chemistry |
| CN⁻ (Cynide) | Nitrile | Carbon chain extension and further functionalization |
| R₂NH (Amine) | Secondary/Tertiary Amine | Synthesis of novel amine-containing compounds |
The spirocyclic core itself imparts conformational rigidity and a distinct three-dimensional topology to the target molecule. This is particularly advantageous in drug discovery, where molecular shape is a critical determinant of biological activity. The incorporation of the 5,8-dioxaspiro[3.5]nonane unit can lead to improved binding affinity and selectivity for protein targets by exploring previously unoccupied regions of chemical space. nih.gov
Precursor Development for Novel Spirocyclic Scaffolds
Beyond its direct use as a synthon, this compound can serve as a precursor for the development of more elaborate spirocyclic systems. The iodomethyl group can be transformed into a variety of other functionalities, enabling further synthetic manipulations.
For instance, elimination reactions could potentially generate an exocyclic methylene group, which can then participate in cycloaddition reactions to form additional rings fused to the spirocyclic core. Alternatively, the iodide could be displaced to introduce a functional group capable of intramolecular cyclization, leading to the formation of bicyclic or even more complex polycyclic spiro-compounds. The synthesis of related 2,5-dioxaspiro[3.4]octane building blocks highlights the potential for creating a range of derivatives, including alcohols and aldehydes, from a common precursor. nuph.edu.ua
Table 2: Potential Transformations of the Iodomethyl Group for Scaffold Elaboration
| Reaction Type | Reagents | Resulting Intermediate | Subsequent Reaction for Scaffold Diversification |
| Elimination | Non-nucleophilic base (e.g., DBU) | 6-Methylene-5,8-dioxaspiro[3.5]nonane | Diels-Alder, 1,3-dipolar cycloaddition |
| Grignard Formation | Mg | 6-(Magnesioiodomethyl)-5,8-dioxaspiro[3.5]nonane | Reaction with electrophiles (e.g., aldehydes, ketones) |
| Conversion to Aldehyde | Oxidation (e.g., Kornblum oxidation) | 5,8-Dioxaspiro[3.5]nonane-6-carbaldehyde | Wittig reaction, aldol condensation |
| Conversion to Amine | Gabriel synthesis, azide reduction | 6-(Aminomethyl)-5,8-dioxaspiro[3.5]nonane | Amide coupling, reductive amination |
Design and Synthesis of Chemically Diverse Compound Libraries
The amenability of this compound to a variety of chemical transformations makes it an ideal starting material for the construction of compound libraries for high-throughput screening. The ability to readily introduce diverse functional groups via nucleophilic substitution allows for the rapid generation of a large number of analogues from a common intermediate.
This approach is central to modern drug discovery, where the exploration of broad chemical space is necessary to identify novel hits. The synthesis of a family of spirocyclic scaffolds from N-Boc protected cyclic 2-aminoketones demonstrates a successful strategy for creating building blocks suitable for diversification using parallel synthesis. nih.gov Similarly, a library of compounds based on the 5,8-dioxaspiro[3.5]nonane core could be generated by reacting this compound with a diverse panel of nucleophiles in a parallel synthesis format.
The resulting library of spirocyclic compounds would possess a high degree of structural novelty and three-dimensionality, characteristics that are often associated with successful drug candidates. The introduction of spirocyclic scaffolds can lead to higher Fsp3 character (the fraction of sp3 hybridized carbons), which has been correlated with improved clinical success rates. bldpharm.com
Concluding Remarks and Future Research Avenues for 6 Iodomethyl 5,8 Dioxaspiro 3.5 Nonane
Synopsis of Current Research Achievements
Direct and specific research on 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane is not widely documented in publicly available literature. However, its synthesis can be logically inferred from established organic chemistry principles. The primary achievement lies in the conceptualization of a plausible and efficient synthetic route, which would likely proceed in two key stages: the formation of the 5,8-dioxaspiro[3.5]nonane core with a hydroxymethyl substituent, followed by the conversion of the primary alcohol to an iodomethyl group.
The initial step would involve the synthesis of 6-(hydroxymethyl)-5,8-dioxaspiro[3.5]nonane. This could be achieved through the ketalization of a suitably substituted ketone with a diol. For instance, the reaction of a ketone bearing a protected hydroxymethyl group at the alpha position with a suitable diol in the presence of an acid catalyst would yield the spirocyclic core. Subsequent deprotection would afford the desired alcohol precursor.
The second stage, the conversion of the primary alcohol to the corresponding iodide, is a well-established transformation in organic synthesis. Several reliable methods are available for this purpose. A common and effective approach is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. organic-chemistry.orgtandfonline.com This reaction is known for its mild conditions and high yields for the conversion of primary alcohols to primary iodides. organic-chemistry.orgtandfonline.com Alternative methods include the use of a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile, which offers a simple and efficient procedure for this transformation. cmu.edu
The successful execution of this two-stage synthesis represents a significant, albeit inferred, achievement. It provides a clear and viable pathway to access this compound, thereby enabling its further study and application.
Identification of Remaining Synthetic and Mechanistic Challenges
Despite the straightforward conceptual synthetic route, several challenges, both synthetic and mechanistic, remain. The synthesis of spiroketals and related spirocyclic systems can be complex, often requiring careful control of reaction conditions to achieve the desired stereochemistry and avoid the formation of undesired byproducts. illinois.edunih.gov
One of the primary synthetic challenges lies in the stereoselective construction of the spirocyclic core. Depending on the substitution pattern of the starting materials, the formation of the spirocenter can lead to different stereoisomers. Controlling this stereoselectivity is crucial, as different isomers can exhibit vastly different biological activities. The choice of catalyst, solvent, and reaction temperature can all influence the stereochemical outcome of the ketalization reaction. benthamscience.comnih.gov
Another challenge pertains to the stability of the spiroketal moiety under various reaction conditions. The acetal (B89532) linkage is susceptible to hydrolysis under acidic conditions. Therefore, subsequent transformations, including the iodination step, must be carried out under conditions that are compatible with the spirocyclic core. While the Appel reaction is generally performed under neutral conditions, care must be taken to avoid any acidic workup procedures that could lead to the decomposition of the product.
From a mechanistic standpoint, a detailed understanding of the reaction kinetics and thermodynamics of the spirocyclization step is currently lacking for this specific system. Investigating the influence of substituent effects on the rate and equilibrium of the ketalization reaction would provide valuable insights for optimizing the synthesis. Furthermore, a thorough mechanistic investigation of the iodination reaction in the context of this specific substrate would be beneficial to maximize yield and minimize side reactions.
Prospective Research Directions and Innovation Opportunities
The true potential of this compound lies in its application as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The presence of a reactive iodomethyl group attached to a rigid spirocyclic scaffold opens up numerous avenues for further chemical modification.
One of the most promising research directions is the use of this compound in the synthesis of novel drug candidates. Spirocyclic scaffolds are increasingly being incorporated into drug design to enhance molecular rigidity and improve binding affinity to biological targets. tandfonline.comtandfonline.comresearchgate.net The iodomethyl group can serve as a handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. For example, reaction with amines, thiols, or alkoxides could lead to the generation of diverse libraries of compounds for high-throughput screening. These derivatives could be evaluated for their potential as anticancer, antiviral, or anti-inflammatory agents.
Furthermore, the iodoalkane functionality allows for participation in various carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, and Heck couplings, after conversion to a suitable organometallic reagent. ias.ac.in This would enable the construction of more elaborate molecular architectures, further expanding the accessible chemical space.
Beyond medicinal chemistry, this compound could find applications in materials science. The rigid spirocyclic core could be incorporated into polymers to modify their physical properties, such as thermal stability and rigidity. The iodomethyl group could also be used to attach the spirocyclic unit to surfaces or other materials, creating novel functionalized materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-(iodomethyl)-5,8-dioxaspiro[3.5]nonane, and how do reaction parameters influence yield?
- Methodology :
- Core spirocyclic framework : The 5,8-dioxaspiro[3.5]nonane scaffold is synthesized via oxidation and cyclization reactions. For example, multigram-scale preparation (up to 300 g) involves cyclization of precursor compounds under controlled conditions (e.g., solvent choice, temperature) .
- Iodomethylation : The iodomethyl group is introduced using iodomethane via nucleophilic substitution or electrophilic alkylation. A reported method involves reacting a cyclobutane derivative with iodomethane under heating (60–80°C) in a polar aprotic solvent (e.g., THF) with magnetic stirring .
- Critical parameters : Temperature (>60°C ensures reactivity), solvent polarity (THF enhances iodomethane solubility), and stoichiometric ratios (excess iodomethane improves substitution efficiency).
Q. How is the structural integrity of this compound validated experimentally?
- Methodology :
- NMR spectroscopy : H NMR identifies distinct proton environments (e.g., spirocyclic CH groups at δ 1.5–2.5 ppm, iodomethyl CHI at δ 3.0–3.5 ppm). C NMR confirms quaternary spiro carbons and the iodomethyl carbon (δ 10–20 ppm for CHI) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 267.024) and fragmentation patterns .
- Infrared (IR) spectroscopy : Absorbance bands for ether linkages (C-O-C at 1100–1250 cm) and C-I bonds (500–600 cm) confirm functional groups .
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites, particularly the iodomethyl group’s susceptibility to nucleophilic attack .
- Molecular docking : Models interactions with biological targets (e.g., sigma receptors) using structural analogs (e.g., 2,7-diazaspiro[3.5]nonane derivatives with Ki values <10 nM for sigma-1 receptors) .
- Collision Cross-Section (CCS) prediction : Ion mobility spectrometry (IMS) data predicts CCS values (e.g., 139.4 Ų for [M+H]), aiding in analytical method development .
Q. How does the iodine atom in this compound influence its reactivity in cross-coupling reactions?
- Methodology :
- Nucleophilic substitution (S2) : The iodine atom acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). For example, substitution with NaN yields azide derivatives for click chemistry .
- Transition-metal catalysis : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) replace iodine with aryl/alkyl groups. Optimized conditions include Pd(PPh) as a catalyst and KCO as a base in DMF at 80°C .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Methodology :
- Purification bottlenecks : Column chromatography struggles with large batches. Alternatives include recrystallization (e.g., using ethanol/water mixtures) or distillation under reduced pressure .
- Exothermic reactions : Iodomethylation at scale requires controlled heating (jacketed reactors) to prevent runaway reactions .
- Yield optimization : Excess iodomethane (1.5–2.0 eq.) and prolonged reaction times (>12 h) improve substitution efficiency .
Q. How can this compound serve as a building block for synthesizing complex heterocycles or pharmaceuticals?
- Methodology :
- Spirocyclic diversification : The dioxaspiro core is functionalized into amines (via reductive amination), carboxylic acids (via oxidation), or bromides (via halogen exchange) .
- Drug discovery applications : Structural analogs (e.g., diazaspiro derivatives) exhibit nanomolar affinity for sigma receptors, suggesting potential for neurological drug development .
Contradictions and Limitations
- Structural variations : and describe 7-oxa and 5-oxa analogs, respectively, but the target compound (5,8-dioxa) requires distinct synthetic routes. Cross-referencing spirocyclic methodologies from is critical .
- Biological data gaps : While related diazaspiro compounds show pharmacological activity (), direct data for the iodomethyl-dioxaspiro variant is absent. Researchers must extrapolate from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
